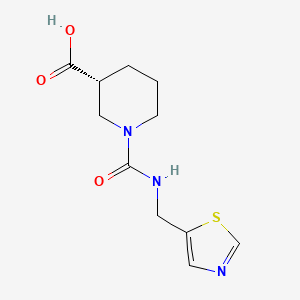
(3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid, also known as TAK-659, is a small-molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. This pathway plays a key role in the development and function of B cells, which are important components of the immune system. TAK-659 has shown promise as a potential treatment for various autoimmune diseases and cancers.
Mécanisme D'action
(3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid works by inhibiting the SYK pathway, which is involved in B cell receptor signaling. This pathway plays a crucial role in the activation and survival of B cells. By targeting this pathway, this compound can effectively suppress B cell proliferation and induce apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have both biochemical and physiological effects. It can effectively inhibit SYK phosphorylation and downstream signaling pathways, leading to the suppression of B cell proliferation and the induction of apoptosis in cancer cells. This compound has also been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid is its specificity for the SYK pathway, which makes it a promising therapeutic agent for various diseases. However, one limitation is its potential toxicity, which needs to be carefully monitored in clinical trials. Additionally, this compound may not be effective in all patients, and further research is needed to identify biomarkers that can predict response to treatment.
Orientations Futures
There are several potential future directions for research on (3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid. One area is the identification of biomarkers that can predict response to treatment. Another area is the development of combination therapies that can enhance the efficacy of this compound in the treatment of cancer and autoimmune diseases. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential role in other signaling pathways.
Méthodes De Synthèse
The synthesis of (3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid involves several steps, including the reaction of piperidine with 1,3-thiazole-5-carboxylic acid and subsequent coupling with N-methyl-4-(trifluoromethyl)benzenesulfonamide. The final product is obtained through further purification and isolation steps.
Applications De Recherche Scientifique
(3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be effective in inhibiting the proliferation of B cells and inducing apoptosis in cancer cells. This compound has also demonstrated efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
(3R)-1-(1,3-thiazol-5-ylmethylcarbamoyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c15-10(16)8-2-1-3-14(6-8)11(17)13-5-9-4-12-7-18-9/h4,7-8H,1-3,5-6H2,(H,13,17)(H,15,16)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUDVFZHOROLCS-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CN=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)NCC2=CN=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide](/img/structure/B6644350.png)

![N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B6644364.png)
![4-[(3-Methyloxolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B6644368.png)
![4-Methyl-3-[(3-methyltriazol-4-yl)methylamino]benzoic acid](/img/structure/B6644375.png)
![5-[(3-Methyltriazol-4-yl)methylamino]-1-propylpyridin-2-one](/img/structure/B6644379.png)
![2-[1-(2-Methylsulfinylpropylamino)propyl]phenol](/img/structure/B6644389.png)


![1-(4-Chlorophenyl)-3-[3-hydroxybutyl(methyl)amino]propan-1-one](/img/structure/B6644414.png)
![4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B6644421.png)
![2-Hydroxy-2-methyl-3-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid](/img/structure/B6644436.png)
![3-[[2-(Hydroxymethyl)azepan-1-yl]methyl]thiophene-2-carboxylic acid](/img/structure/B6644444.png)
![2-[[2-(Hydroxymethyl)azepan-1-yl]methyl]benzoic acid](/img/structure/B6644453.png)
